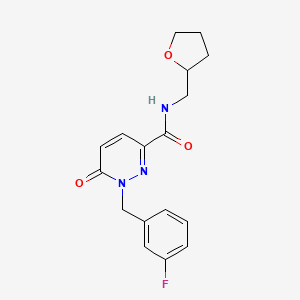

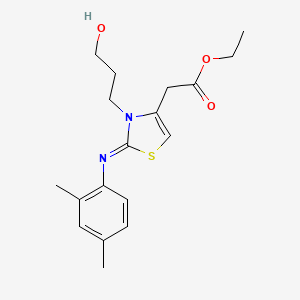

1-(2-Fluorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(2-Fluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid" is a derivative of the 1,2,3-triazole class, which is known for its diverse pharmacological activities. The presence of a fluorophenyl group in triazole compounds has been shown to confer new properties and has been a subject of interest for the synthesis of novel compounds with potential biological activities .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of azides with alkynes, a process that can be catalyzed by various reagents. For instance, the synthesis of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives was achieved using POCl3 as a cyclizing agent . Similarly, the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives utilized copper iodide as a catalyst in a reaction involving phenyl acetylene, sodium azide, and methyl iodide . These methods highlight the versatility of triazole synthesis, which can be adapted to introduce different substituents, such as the propyl group in the compound of interest.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can exhibit various interactions with substituents. For example, the crystal structures of related compounds have shown small dihedral angles between the triazole ring and attached aryl rings, indicating relatively flat structures or specific shapes such as "V" shaped configurations . These structural features are crucial as they can influence the biological activity and intermolecular interactions of the compounds.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, oxidation, and nitration, which can modify their properties and potential applications. For instance, alkylation of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid with methyl iodide can yield different methoxy derivatives depending on the reactant ratio . Nitration of the same compound can lead to the formation of meta-nitro derivatives or more extensively nitrated products under different conditions . These reactions demonstrate the chemical versatility of triazole compounds and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. The introduction of fluorophenyl groups has been shown to result in compounds with new properties, which are confirmed by various analytical methods such as elemental analysis, NMR spectroscopy, and chromatography-mass spectrometry . The solubility, stability, and reactivity of these compounds can vary significantly, affecting their potential applications in different fields, including pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Sensing Applications

Research on 1,2,3-triazole derivatives, including compounds structurally similar to 1-(2-Fluorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid, highlights their promising applications due to unique photophysical properties. These compounds exhibit bright blue fluorescence, excellent quantum yields, large Stokes shifts, and prolonged fluorescence lifetimes. Their sensitivity to structural changes and the microenvironment, alongside pH-dependent fluorescence response, positions them as potential candidates for developing pH sensors in biological research. The ability to undergo aggregation-induced emission enhancement (AIEE) further underscores their utility in real-time biological applications, such as monitoring and controlling pH levels without toxicity concerns (Safronov et al., 2020).

Molecular Interactions and Structural Analysis

The synthesis and characterization of 1,2,4-triazole derivatives reveal insights into lp⋯π intermolecular interactions, crucial for understanding their biological activity. These derivatives demonstrate various intermolecular interactions, contributing to their structural stability and potential bioactivity. Such studies provide a foundation for exploring these compounds in biological contexts, including their role in molecular recognition processes (Shukla et al., 2014).

Synthesis for Biologically Active Scaffolds

The synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates the adaptability of triazole derivatives for creating biologically active scaffolds. These compounds are pivotal for generating peptidomimetics or other bioactive molecules, highlighting the triazole ring's versatility in medicinal chemistry. Such synthetic methodologies enable the development of compounds with potential applications across various biological targets, including enzyme inhibitors (Ferrini et al., 2015).

Fluorescent Dyes and Sensing Mechanisms

The development of fluorescent dyes containing triazole derivatives demonstrates their significant role in sensing applications. These compounds exhibit fluorescence properties that are sensitive to environmental changes, making them suitable for designing sensors. Such attributes facilitate the development of innovative approaches for detecting pH variations and other biochemical analytes in complex biological systems (Wrona-Piotrowicz et al., 2022).

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

For example, they have been reported to exhibit antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Pharmacokinetics

It distributes extensively into tissues with a mean apparent volume of distribution of 1050 L .

Result of Action

Similar compounds, such as indole derivatives, have been reported to exhibit diverse biological activities, which suggests that they may have a wide range of molecular and cellular effects .

Action Environment

It’s worth noting that the success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-5-propyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-2-5-10-11(12(17)18)14-15-16(10)9-7-4-3-6-8(9)13/h3-4,6-7H,2,5H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCBIKRQIUXEOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2524405.png)

![methyl 6-chloro-2-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2524407.png)

![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2524408.png)

amino}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2524412.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone](/img/structure/B2524416.png)

![Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B2524417.png)

![tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate](/img/structure/B2524421.png)